

Propane Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propain*

Cat. No.: *B146935*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propane solubility in a range of common organic solvents. The following sections detail quantitative solubility data, in-depth experimental methodologies for measuring gas solubility, and a visual representation of a typical experimental workflow. This information is intended to be a valuable resource for researchers and professionals working in fields where the interaction of propane with organic media is of interest, such as in aerosol formulation, extraction processes, and as a non-polar propellant in pharmaceutical applications.

Quantitative Solubility of Propane in Organic Solvents

The solubility of propane in various organic solvents is presented below. Data has been collated from multiple sources and standardized to mole fraction for ease of comparison. It is important to note that solubility is a function of temperature and pressure; therefore, these parameters are provided where available.

Table 1: Solubility of Propane in Various Organic Solvents

Solvent	Temperature (°C)	Pressure (kPa)	Propane Solubility (Mole Fraction, x_2)
Ethanol	16.6	100.5	0.089
Diethyl Ether	16.6	100.9	0.235
Benzene	21.5	100.9	0.198
Chloroform	21.6	100.9	0.222
Turpentine	17.7	100.9	0.231
Acetone	25	~101.3	Slightly Soluble[1]
n-Hexane	25	101.3	0.120
n-Octane	25	101.3	0.113
1,4-Dioxane	25	101.3	0.053
N-methylpyrrolidone (NMP)	20	101.3	0.041
N-methylpyrrolidone (NMP)	40	101.3	0.028
N-methylpyrrolidone (NMP)	60	101.3	0.020
Dimethylformamide (DMF)	20	101.3	0.057
Dimethylformamide (DMF)	40	101.3	0.039
Dimethylformamide (DMF)	60	101.3	0.028

Note: The data for ethanol, diethyl ether, benzene, chloroform, and turpentine were converted from volumetric solubility data presented in the PubChem database[1]. The data for n-hexane, n-octane, and 1,4-dioxane were calculated from Bunsen coefficients[2]. The data for NMP and DMF are directly from experimental measurements reported as mole fractions[3]. "Slightly

"soluble" for acetone indicates that while propane does dissolve, quantitative data at standard conditions is not readily available in the surveyed literature[1].

Experimental Protocols for Determining Gas Solubility

Several methods have been developed for accurately measuring the solubility of gases in liquids. The choice of method often depends on the desired accuracy, the properties of the gas and solvent, and the experimental conditions. Below are detailed protocols for two common methods: the Volumetric Method and the Gravimetric Method.

Volumetric Method

The volumetric method is a widely used technique that determines gas solubility by measuring the volume of gas that dissolves in a known volume of solvent at a constant temperature and pressure.

2.1.1. Materials and Apparatus

- Gas-tight syringe or gas burette
- Equilibrium cell (a thermostatted vessel of known volume)
- Pressure transducer
- Temperature controller and sensor (e.g., thermocouple or platinum resistance thermometer)
- Magnetic stirrer and stir bar
- Vacuum pump
- High-purity propane gas
- Degassed organic solvent

2.1.2. Experimental Procedure

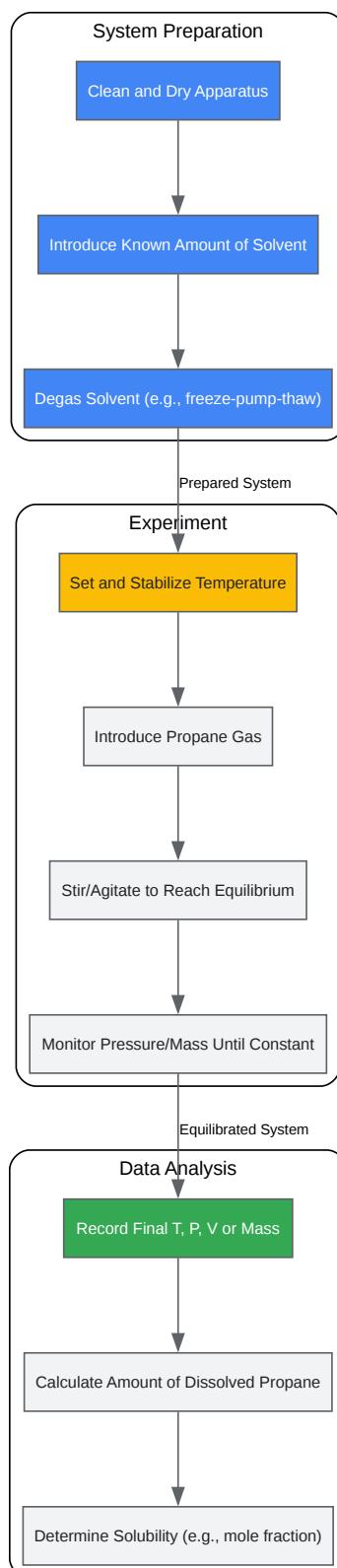
- System Preparation: The entire apparatus, including the equilibrium cell and gas lines, is thoroughly cleaned, dried, and then evacuated using a vacuum pump to remove any residual air and volatile impurities.
- Solvent Degassing: A precisely measured volume of the organic solvent is introduced into the equilibrium cell. The solvent is then degassed to remove any dissolved gases. This can be achieved by several freeze-pump-thaw cycles or by stirring the solvent under vacuum.
- Temperature Equilibration: The equilibrium cell containing the degassed solvent is brought to the desired experimental temperature using the temperature controller. The system is allowed to stabilize until the temperature is constant.
- Gas Introduction: A known amount of propane gas is introduced into the equilibrium cell from the gas burette. The initial volume and pressure of the gas are recorded.
- Equilibration: The mixture of propane and the solvent is vigorously stirred to facilitate the dissolution of the gas. The pressure inside the cell is monitored continuously. Equilibrium is considered to be reached when the pressure remains constant over a significant period.
- Data Acquisition: Once equilibrium is established, the final pressure and the volume of the gas phase are recorded.
- Calculation of Solubility: The amount of dissolved gas is determined by subtracting the amount of gas remaining in the headspace from the initial amount of gas introduced. The solubility is then calculated, often expressed as the mole fraction of propane in the solution.

Gravimetric Method

The gravimetric method determines solubility by directly measuring the mass of gas absorbed by a known mass of solvent. This method is particularly useful for systems where the solvent has a very low vapor pressure.

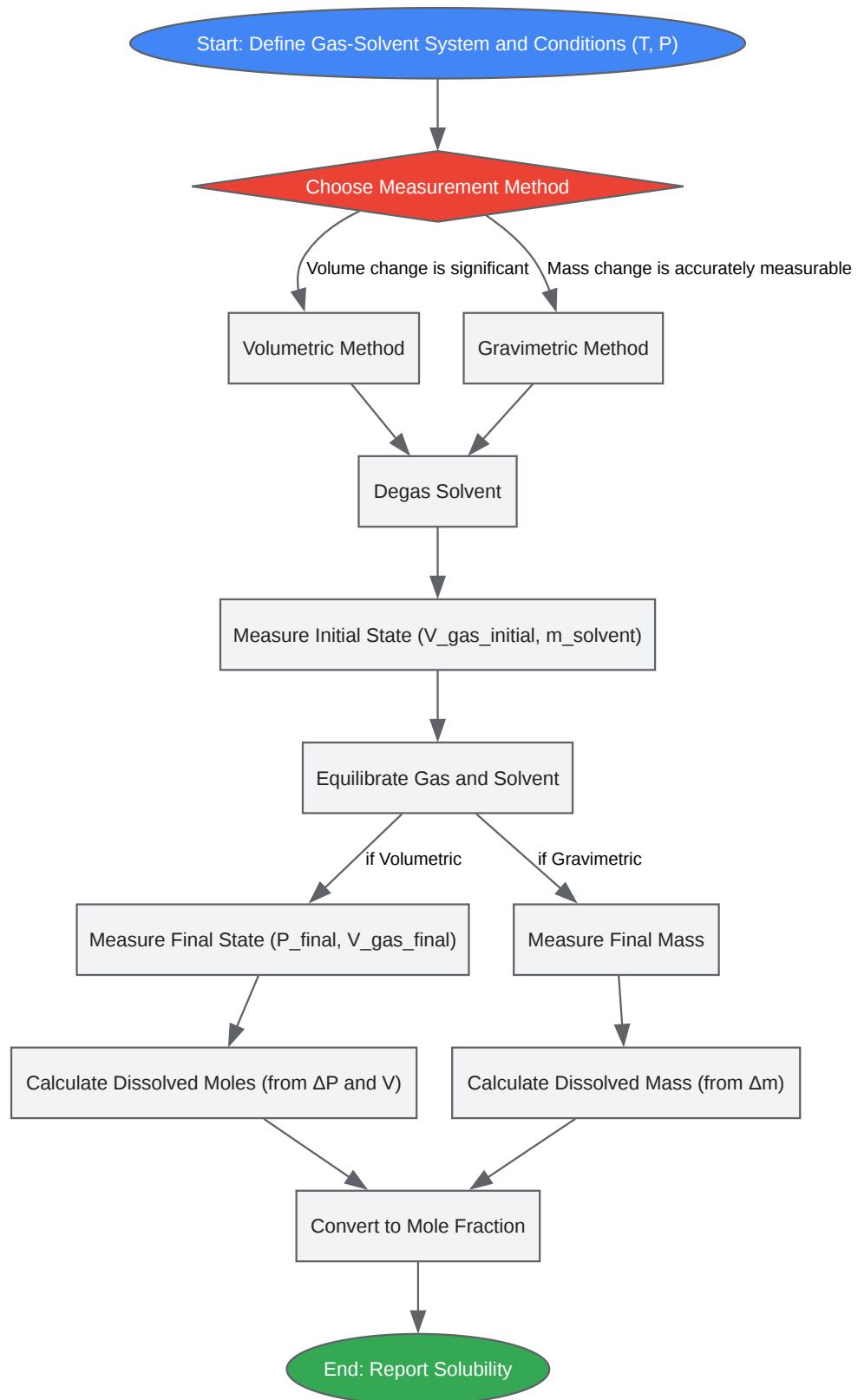
2.2.1. Materials and Apparatus

- High-precision analytical balance
- Thermostatted pressure vessel


- Gas delivery system with a pressure regulator
- Vacuum pump
- High-purity propane gas
- Organic solvent

2.2.2. Experimental Procedure

- Sample Preparation: A known mass of the degassed organic solvent is placed in the pressure vessel.
- Initial Weighing: The pressure vessel containing the solvent is sealed and weighed accurately on the analytical balance.
- System Evacuation: The headspace of the pressure vessel is evacuated using a vacuum pump.
- Gas Introduction: Propane gas is introduced into the pressure vessel at the desired pressure. The vessel is then sealed.
- Equilibration: The vessel is placed in a temperature-controlled bath and agitated or stirred to ensure thorough mixing and to allow the system to reach equilibrium. The time required for equilibration depends on the solvent and the experimental conditions.
- Final Weighing: After equilibrium is reached, the pressure vessel is carefully removed from the bath, cleaned, dried, and weighed again.
- Calculation of Solubility: The increase in mass of the pressure vessel corresponds to the mass of the dissolved propane. From this, the mole fraction solubility can be calculated using the known masses and molar masses of the propane and the solvent.


Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining gas solubility.

The following diagram illustrates the key decision points and pathways in a typical gas solubility measurement process.

[Click to download full resolution via product page](#)

Caption: Decision pathways in gas solubility experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propane | CH₃CH₂CH₃ | CID 6334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- To cite this document: BenchChem. [Propane Solubility in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146935#propane-solubility-in-different-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com